
Methyl 5-chloro-3-methoxythiophene-2-carboxylate
Overview
Description
Methyl 5-chloro-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which undergoes chlorination to introduce a chlorine atom at the 5-position.
Carboxylation: Finally, the carboxylation of the 2-position is achieved, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, followed by carboxylation and esterification under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 5-chloro-3-methoxythiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.
Key Reactions:
- Substitution Reactions: The chlorinated position can be targeted for nucleophilic substitution, allowing for the introduction of diverse functional groups.
- Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals.
Medicinal Chemistry
The compound has shown potential in drug development due to its bioactive properties. Its electrophilic nature allows it to interact with biological macromolecules, potentially leading to enzyme inhibition or modification.
Case Study:
In a study focusing on thiophene derivatives, this compound exhibited promising antimicrobial activity against various pathogens, suggesting its potential as a lead compound for antimicrobial agents .
Material Science
This compound is utilized in the development of materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and stability.
Applications:
- Conductive Polymers: Used in the synthesis of polymers that exhibit enhanced electrical conductivity.
- Organic Photovoltaics: Investigated for use in organic solar cells due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-methylthiophene-2-carboxylate
- Methyl 5-chloro-3-ethylthiophene-2-carboxylate
- Methyl 5-chloro-3-phenylthiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-3-methoxythiophene-2-carboxylate is unique due to the presence of the methoxy group at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Biological Activity
Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a compound belonging to the thiophene family, characterized by its unique chemical structure and functional groups, which confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 207.66 g/mol. The presence of a chloro group and methoxy group on the thiophene ring enhances its reactivity and interaction with biological targets.
Biological Activity
1. Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Preliminary studies indicate that it exhibits effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The Minimum Inhibitory Concentration (MIC) values reported are as follows:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 50 |
Streptococcus agalactiae | 75 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents targeting resistant bacterial strains .
2. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and survival. Specifically, the compound's functional groups may interact with enzymes or receptors associated with cancer progression, potentially leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity to targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions crucial for bacterial survival and cancer cell proliferation .
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound, for their biological activities. The results indicated significant antibacterial effects and potential anticancer properties, warranting further investigation into their pharmacological applications .
Properties
IUPAC Name |
methyl 5-chloro-3-methoxythiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUUJYCERAHOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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